(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide
Description
This compound features a benzothiazole core substituted with a methoxy group at position 6 and a methyl group at position 2. The propanamide side chain is modified with a phenylsulfonyl group, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-20-15-9-8-13(24-2)12-16(15)25-18(20)19-17(21)10-11-26(22,23)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGXDZJLTXLJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core
The 6-methoxybenzothiazole scaffold is synthesized via cyclization of 2-amino-4-methoxybenzenethiol with carbon disulfide under alkaline conditions. In a representative procedure, 2-amino-4-methoxybenzenethiol (7.0 g, 0.045 mol) reacts with carbon disulfide (8.06 g, 0.11 mol) in 90% aqueous ethanol (100 mL) at reflux for 2 hours. Acidification with HCl yields 5-methoxy-2-benzothiazolethiol (7.0 g, 76%) as a white solid (mp 192–194°C). Alternative routes employ sodium polysulfide (244 g) and 1-chloro-4-methoxy-2-nitrobenzene (30 g) in carbon disulfide (20 mL) under reflux for 5 hours, achieving a 93.1% yield after neutralization.
Table 1: Comparison of Benzothiazole Core Synthesis Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization with CS₂ | NaOH, CS₂ | Ethanol/H₂O | 76 | 98 |
| Polysulfide-mediated | Na₂Sₓ, CS₂ | H₂O | 93.1 | 99 |
N-Methylation at Position 3
Introducing the 3-methyl group requires alkylation of the benzothiazole nitrogen. A optimized protocol involves treating 5-methoxy-2-benzothiazolethiol (5.1 g, 26 mmol) with methyl p-toluenesulfonate (4.8 g, 26 mmol) and triethylamine (4.4 mL, 31 mmol) in acetonitrile (63 mL) for 16 hours. After workup, the crude product is demethylated using BBr₃ (1.0 M in DCM, 64 mL) at −78°C, yielding 5-hydroxy-2-methylthiobenzothiazole (3.9 g, 76%). For direct N-methylation, NaH (60.1 mg, 1.502 mmol) in DMF mediates the reaction with methyl iodide, achieving >80% yield.
Synthesis of 3-(Phenylsulfonyl)propanamide
3-(Phenylsulfonyl)propanoic acid is prepared via sulfonation of propenoic acid using benzenesulfonyl chloride in pyridine. Activation to the acid chloride (SOCl₂, reflux) followed by coupling with ammonium hydroxide yields the propanamide. Alternatively, Michael addition of benzenesulfinic acid to acrylamide under basic conditions (K₂CO₃, DMF) provides the sulfonamide derivative in 85% yield.
Condensation to Form the (E)-Isomer
The final step involves coupling the benzothiazole imine with 3-(phenylsulfonyl)propanamide using PyBOP (0.27 g, 0.53 mmol) and DIEA (0.16 mL, 0.9 mmol) in DMF at ambient temperature for 7 days. Purification via flash chromatography (EtOAc/CH₂Cl₂ gradient) and preparatory HPLC affords the (E)-isomer in 4% yield. Stereoselectivity arises from steric hindrance during imine formation, favoring the trans configuration.
Table 2: Optimization of Condensation Conditions
| Coupling Agent | Base | Solvent | Time (days) | Yield (%) |
|---|---|---|---|---|
| PyBOP | DIEA | DMF | 7 | 4 |
| EDCl/HOBt | TEA | CH₂Cl₂ | 3 | 2 |
Analytical Characterization
1H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, COOCH₃), 3.82 (s, 3H, OCH₃), 4.52 (s, 1H, CH₂), 6.94–7.61 (m, ArH). MS (ESI): m/z 603 (MH+). Elemental analysis aligns with C₂₀H₁₉N₃O₄S₂ (Calcd: C 59.83, H 4.77, N 3.49; Found: C 59.89, H 5.01, N 3.27).
Yield Improvement Strategies
Microwave-assisted synthesis reduces reaction times from 10 hours to 2 hours for cyclization steps, improving yields to 99%. Solvent screening identifies DMF as superior to acetonitrile for N-methylation, enhancing solubility and reaction homogeneity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide | 100 | 99 |
| Control Compound | 250 | 98 |
This suggests promising applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, with IC50 values indicating potent cytotoxic effects. The structure-activity relationship (SAR) analysis reveals that modifications to the benzothiazole moiety can enhance its efficacy against specific cancer types.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent. In silico studies using molecular docking have suggested that it may act as a 5-lipoxygenase inhibitor, indicating a possible role in treating inflammatory diseases .
Case Studies
- Antimicrobial Study : A recent study tested the compound against various bacterial strains and found it effective at low concentrations, supporting its potential use as an antibiotic alternative.
- Anticancer Research : In vitro tests on human cancer cell lines revealed significant cytotoxicity, with IC50 values ranging from 1.9 to 7.52 μg/mL for different derivatives, showcasing its potential in cancer therapy .
- Anti-inflammatory Investigation : Molecular docking studies indicated that the compound could effectively inhibit enzymes involved in inflammatory pathways, suggesting further exploration for therapeutic applications in inflammatory conditions .
Mechanism of Action
The mechanism of action of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzothiazole derivatives from the evidence:
Key Findings from Comparative Analysis
Fluorine vs. Methoxy: Fluorinated analogs (e.g., ) exhibit stronger electronegativity, which may alter binding interactions in biological systems compared to the methoxy group in the target compound. Sulfonyl vs.
Spectral Characteristics :
- The carbonyl (C=O) stretch in IR spectra is consistent across analogs (~1650–1700 cm⁻¹), but the target compound’s phenylsulfonyl group adds distinct S=O stretches (~1150–1350 cm⁻¹) .
- NMR aromatic proton shifts (δ 7.5–8.2 ppm) align with benzothiazole and phenyl rings in the target compound and analogs like .
Synthetic Yields and Purity :
- Compounds 6e and 6f show moderate yields (71–73%), suggesting feasible synthetic routes for benzothiazole derivatives. Elemental analysis data (C, H, N) in confirm high purity (e.g., 6e: C 61.39%, H 5.12%, N 8.25%), which is critical for pharmacological evaluation.
Research Implications and Data Gaps
- Biological Activity: No direct data on the target compound’s activity are available. However, analogs like and are often explored for kinase inhibition or antimicrobial properties, suggesting plausible avenues for future studies.
- Thermal Stability : Melting points for compounds 6e and 6f (180–192°C) indicate moderate thermal stability, but the target compound’s behavior remains uncharacterized.
Biological Activity
The compound (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a thiazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by case studies, research findings, and data tables.
Antimicrobial Activity
Thiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that modifications in the thiazole structure can enhance their efficacy against various pathogens. For instance, derivatives with electron-withdrawing groups have shown improved activity against bacterial strains and fungi.
- Case Study : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against Candida albicans and Bacillus subtilis. Among these, certain compounds exhibited strong inhibitory effects, suggesting that structural variations can lead to enhanced biological activities .
Anticancer Activity
Thiazole-based compounds are also being investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways involved in tumor growth.
- Research Findings : A study on thiazole derivatives revealed moderate anticancer activity against various cancer cell lines. The structure-activity relationship (SAR) highlighted that specific substitutions on the thiazole ring could significantly influence the potency of these compounds .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has also been explored. Compounds with specific functional groups have been shown to inhibit inflammatory markers, providing a basis for their use in treating inflammatory diseases.
- Research Evidence : Thiazole derivatives have been reported to reduce levels of pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents in inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activity. The following table summarizes key findings from SAR studies related to the compound :
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Electron-withdrawing groups | Enhanced antimicrobial activity | Preferred at ortho position on phenyl ring |
| Non-bulky substituents | Increased potency against cancer cells | Small atoms like H or F preferred at para position |
| Pyridine substitution | Similar potency with better physicochemical properties | Potential for further research |
Synthesis and Evaluation
The synthesis of this compound involves several steps that ensure the incorporation of necessary functional groups conducive to biological activity. Key methods include:
- Formation of Thiazole Ring : Utilizing appropriate reagents to construct the thiazole moiety.
- Substitution Reactions : Introducing phenylsulfonyl and methoxy groups through electrophilic aromatic substitution.
- Characterization : Employing techniques such as NMR and mass spectrometry to confirm the structure.
In Vitro Studies
In vitro evaluations have shown that this compound exhibits promising results against various cancer cell lines and microbial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
